5-(Tetrahydrofuran-3-yl)thiazol-2-amine
Overview
Description
5-(Tetrahydrofuran-3-yl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a tetrahydrofuran moiety. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds. The presence of the tetrahydrofuran ring enhances the compound’s solubility and reactivity, making it a valuable scaffold in medicinal chemistry.
Mechanism of Action
Target of Action
Thiazole-containing compounds have been found to interact with a variety of biological targets, including enzymes, receptors, and DNA . The specific targets of “5-(Tetrahydrofuran-3-yl)thiazol-2-amine” would depend on its specific structure and properties.
Mode of Action
Thiazole compounds can interact with their targets in various ways. For example, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole compounds can affect various biochemical pathways. They may activate or inhibit enzymes, stimulate or block receptors, and influence other biochemical processes .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of “this compound” would depend on its specific chemical structure. Thiazole compounds, in general, have diverse pharmacokinetic properties .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Thiazole compounds have been associated with a range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetrahydrofuran-3-yl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with tetrahydrofuran derivatives. One common method is the cyclization of 3-ethoxyacryloyl chloride with 2-aminothiazole in the presence of a base such as pyridine . The reaction is carried out in a solvent like tetrahydrofuran under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(Tetrahydrofuran-3-yl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
5-(Tetrahydrofuran-3-yl)thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog without the tetrahydrofuran ring, known for its antimicrobial properties.
5-(2-Substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides: Compounds with similar thiazole rings but different substituents, used in antifungal applications.
Uniqueness
The presence of the tetrahydrofuran ring in 5-(Tetrahydrofuran-3-yl)thiazol-2-amine enhances its solubility and reactivity compared to simpler thiazole derivatives. This structural feature allows for more diverse chemical modifications and applications, making it a unique and valuable compound in various fields of research .
Properties
IUPAC Name |
5-(oxolan-3-yl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c8-7-9-3-6(11-7)5-1-2-10-4-5/h3,5H,1-2,4H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTULFIVZBPYCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1565386-73-3 | |
Record name | 5-(oxolan-3-yl)-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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